Home > Products > Screening Compounds P11497 > Doxorubicin(6-maleimidocaproyl)hydrazone
Doxorubicin(6-maleimidocaproyl)hydrazone - 151038-96-9

Doxorubicin(6-maleimidocaproyl)hydrazone

Catalog Number: EVT-253448
CAS Number: 151038-96-9
Molecular Formula: C37H42N4O13
Molecular Weight: 750.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doxorubicin (6-maleimidocaproyl)hydrazone is an albumin-binding prodrug of doxorubicin, designed to overcome the limitations of the parent drug, particularly its severe toxicity profile. [, ] DOXO-EMCH leverages the unique properties of albumin, the most abundant protein in blood plasma, to achieve targeted drug delivery and controlled release. []

Doxorubicin

  • Relevance: Doxorubicin is the active drug moiety in DOXO-EMCH. The latter is designed as an albumin-binding prodrug of doxorubicin, aiming to improve its delivery to tumor sites and reduce its toxicity profile [, , , ].

(6-Maleimidocaproyl)hydrazone derivative of 2-pyrrolinodoxorubicin

  • Compound Description: This compound is another acid-sensitive, albumin-binding prodrug, but it utilizes 2-pyrrolinodoxorubicin as the active drug instead of doxorubicin. It demonstrates significantly higher cytotoxicity compared to doxorubicin in pancreatic cancer cell lines (AsPC1 and MIA-PaCa2) [].
  • Relevance: This compound shares a very similar structure with Doxorubicin(6-maleimidocaproyl)hydrazone, with the key difference being the use of 2-pyrrolinodoxorubicin instead of doxorubicin. Both compounds utilize the same (6-maleimidocaproyl)hydrazone linker for albumin binding and acid-sensitive drug release [].

2-Pyrrolinodoxorubicin

  • Compound Description: 2-Pyrrolinodoxorubicin is a derivative of doxorubicin with significantly higher cytotoxicity (500-1000 fold) compared to doxorubicin [].
  • Relevance: This compound represents the active drug moiety within the (6-maleimidocaproyl)hydrazone derivative of 2-pyrrolinodoxorubicin. Its relationship to Doxorubicin(6-maleimidocaproyl)hydrazone lies in the exploration of more potent doxorubicin analogs for prodrug development [].

n-Butyldiacatodoxorubicin (NBD)

  • Compound Description: NBD is another potent doxorubicin derivative that is metabolized in vivo to 2-pyrrolinodoxorubicin. It exhibits significantly higher potency compared to doxorubicin [].
  • Relevance: Similar to 2-pyrrolinodoxorubicin, NBD represents an attempt to improve the efficacy of Doxorubicin(6-maleimidocaproyl)hydrazone by employing a more potent doxorubicin analog. The research discusses conjugating NBD to a thermally responsive ELP carrier for targeted delivery [].

Bisphosphonate prodrugs of doxorubicin

  • Compound Description: This category includes two types of bisphosphonate prodrugs of doxorubicin designed for targeting bone metastases. One utilizes an acid-sensitive (6-maleimidocaproyl)hydrazone linker (similar to DOXO-EMCH) for pH-dependent doxorubicin release, while the other incorporates a cathepsin B cleavable Val-Ala-PABC linker for enzyme-mediated drug release in the tumor microenvironment [].
  • Relevance: These prodrugs, while structurally distinct from Doxorubicin(6-maleimidocaproyl)hydrazone due to the presence of a bisphosphonate moiety for bone targeting, share the common goal of improving doxorubicin delivery to specific tumor sites and utilizing either pH-sensitive or enzyme-sensitive linkers for controlled drug release [].

Zosuquidar

  • Compound Description: Zosuquidar (LY335979) is a third-generation P-glycoprotein (P-gp) inhibitor investigated for its ability to reverse multidrug resistance (MDR) in cancer cells [].
  • Relevance: While not structurally related to Doxorubicin(6-maleimidocaproyl)hydrazone, research explored developing an acid-sensitive albumin-binding prodrug of zosuquidar using the same maleimide hydrazone linker system. This highlights the application of the linker technology used in DOXO-EMCH for enhancing the delivery and efficacy of other anticancer agents [].

(Maleinimidoalkanoyl)hydrazone derivatives of Doxorubicin

  • Compound Description: This series encompasses four derivatives with varying aliphatic spacer lengths: -(CH2)2-, -(CH2)3-, -(CH2)5-, and -(CH2)7-. These compounds were designed to investigate the impact of spacer length on albumin binding kinetics and antitumor efficacy [].
  • Relevance: These compounds are direct structural analogs of Doxorubicin(6-maleimidocaproyl)hydrazone, which itself features a -(CH2)5- spacer. Studying these analogs provides insights into the structure-activity relationship of the (maleinimidoalkanoyl)hydrazone linker and its impact on drug delivery and efficacy [].
Classification and Sources

DOXO-EMCH is classified as an albumin-binding prodrug. It is synthesized from doxorubicin, a member of the anthracycline class of antibiotics, which is widely used in cancer treatment. The synthesis of DOXO-EMCH focuses on improving the pharmacokinetic properties and minimizing side effects associated with conventional doxorubicin therapy.

Synthesis Analysis

The synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone involves several key steps:

  1. Starting Materials: The process begins with doxorubicin and 6-maleimidocaproic acid hydrazide.
  2. Reaction Conditions: The reaction typically occurs under controlled conditions to ensure the formation of the hydrazone linkage. This may involve:
    • Solvent: Common solvents include dimethyl sulfoxide or methanol.
    • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate coupling.
  3. Purification: Post-synthesis, the product is purified using techniques such as high-performance liquid chromatography to isolate the desired compound from unreacted materials and byproducts.
Doxorubicin+6 Maleimidocaproic Acid HydrazideDoxorubicin 6 maleimidocaproyl hydrazone+H2O\text{Doxorubicin}+\text{6 Maleimidocaproic Acid Hydrazide}\rightarrow \text{Doxorubicin 6 maleimidocaproyl hydrazone}+\text{H}_2\text{O}
Molecular Structure Analysis

The molecular structure of Doxorubicin(6-maleimidocaproyl)hydrazone consists of:

  • Core Structure: The anthracycline core derived from doxorubicin, which includes a tetracyclic ring system that is crucial for its anticancer activity.
  • Linker: The 6-maleimidocaproyl hydrazone moiety connects to the C-13 position of doxorubicin, providing stability and facilitating targeted release.
  • Functional Groups: The presence of hydrazone linkages contributes to its acid-sensitive properties, allowing for release in acidic environments typical of tumor tissues.

The chemical structure can be depicted as follows:

Chemical Structure

Chemical Reactions Analysis

Doxorubicin(6-maleimidocaproyl)hydrazone undergoes several important chemical reactions, particularly in biological environments:

  1. Hydrolysis: In slightly acidic conditions (pH around 5-6), the hydrazone bond can hydrolyze, releasing free doxorubicin within tumor cells or in acidic extracellular environments.
  2. Binding Interactions: The maleimide group facilitates covalent binding to thiol groups on proteins, such as albumin, enhancing circulation time and targeting capabilities.

These reactions are critical for its function as a prodrug, allowing for improved localization and reduced systemic toxicity compared to free doxorubicin.

Mechanism of Action

The mechanism of action of Doxorubicin(6-maleimidocaproyl)hydrazone involves:

  1. Targeted Delivery: Upon administration, DOXO-EMCH binds to serum albumin through its maleimide group, which increases its half-life in circulation.
  2. Release Mechanism: In the acidic microenvironment of tumors or within endosomal compartments after cellular uptake, the hydrazone bond hydrolyzes, releasing active doxorubicin.
  3. Antitumor Activity: Once released, doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to disruption of DNA replication and ultimately inducing apoptosis in cancer cells.

This mechanism enhances the selectivity and efficacy against tumor cells while mitigating exposure to healthy tissues.

Physical and Chemical Properties Analysis

Doxorubicin(6-maleimidocaproyl)hydrazone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 651.7 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water due to its hydrophobic core structure.
  • Stability: Stable under neutral pH but sensitive to acidic conditions where it undergoes hydrolysis.

These properties are essential for its formulation and therapeutic application.

Applications

Doxorubicin(6-maleimidocaproyl)hydrazone has several significant applications in scientific research and clinical settings:

  1. Cancer Therapy: It is primarily investigated as an anticancer agent due to its enhanced efficacy and reduced cardiotoxicity compared to conventional doxorubicin.
  2. Immunoconjugate Development: Its structure allows for conjugation with antibodies for targeted drug delivery systems in cancer therapy.
  3. Preclinical Studies: Ongoing research focuses on its pharmacokinetics, safety profiles, and effectiveness across various cancer models.
Design Rationale for Doxorubicin(6-maleimidocaproyl)hydrazone as a Targeted Chemotherapeutic Agent

Molecular Architecture and Functional Group Integration

Doxorubicin(6-maleimidocaproyl)hydrazone (commonly designated DOXO-EMCH or INNO-206) integrates three distinct molecular domains into a single prodrug construct: the cytotoxic anthracycline doxorubicin, an acid-labile hydrazone linker, and a maleimidocaproyl spacer terminating in a thiol-reactive maleimide group. This tripartite architecture enables precise tumor targeting while maintaining the pharmacophore integrity of doxorubicin. The anthracycline moiety retains its DNA-intercalating and topoisomerase II-poisoning activities but is functionally silenced until site-specific release [3] [8]. The hydrazone bond (–NH–N=C–) formed between the ketone of doxorubicin’s C-13 carbonyl group and the hydrazide nitrogen of the linker provides pH-dependent lability, critical for controlled drug activation [1] [4]. The N-maleimidocaproyl component, featuring a hexanoic acid chain capped with a maleimide ring, serves dual roles: (i) its hydrocarbon chain acts as a spacer minimizing steric hindrance during protein conjugation, and (ii) the maleimide group enables rapid, selective Michael addition to thiol groups (–SH) on cysteine residues of carrier proteins like albumin [1] [5].

Table 1: Functional Groups and Their Roles in DOXO-EMCH

Structural DomainKey Functional GroupsRole in Prodrug Design
Doxorubicin moietyC-13 carbonyl, phenolic –OHCytotoxic effector; DNA intercalation/topoisomerase inhibition
Hydrazone linker–NH–N=C– bondAcid-sensitive cleavage site; ensures lysosome-specific activation
Maleimidocaproyl spacerMaleimide (C₄H₂O₂), alkyl chainThiol-specific conjugation; spatial separation from carrier protein

This architecture reconciles opposing requirements: plasma stability during circulation (pH 7.4) and rapid hydrolysis in acidic tumor microenvironments or lysosomal compartments (pH 4.5–5.5). Nuclear magnetic resonance (NMR) and mass spectrometry confirm covalent bonding between doxorubicin’s C-13 ketone and the hydrazide functionality, preserving the drug’s planar chromophore essential for DNA binding [1] [3].

Strategic Role of Acid-Sensitive Hydrazone Linkers in Prodrug Activation

The hydrazone linker in DOXO-EMCH acts as a molecular switch that exploits pH gradients between physiological compartments (blood, pH 7.4) and pathological sites (tumor lysosomes, pH 4.5–5.0). Under neutral conditions, the hydrazone bond exhibits remarkable stability, with <5% doxorubicin release over 24 hours in plasma-mimicking buffers. In contrast, acidic conditions (pH ≤5.0) trigger rapid hydrolysis, releasing 70–90% of free doxorubicin within 1–2 hours [1] [2]. This differential stability is attributed to protonation of the hydrazone’s imine nitrogen under acidity, rendering the adjacent carbon susceptible to nucleophilic water attack [4].

Table 2: Hydrolysis Kinetics of DOXO-EMCH Hydrazone Linker

pH ConditionTimeframeDoxorubicin ReleasedBiological Relevance
7.4 (neutral)24 hours<5%Plasma circulation; minimal off-target release
6.5 (mild acid)24 hours20–30%Tumor extracellular microenvironment
5.0 (lysosomal)1 hour70–90%Intracellular drug activation in lysosomes

This pH-selective activation enables tumor-specific drug liberation. In vitro studies confirm that DOXO-EMCH conjugates remain intact during circulation but release active doxorubicin upon cellular internalization and endolysosomal trafficking. For instance, in MCF-7 breast cancer cells, DOXO-EMCH–albumin conjugates showed 3-fold higher intracellular doxorubicin accumulation at pH 5.0 versus pH 7.4, correlating with enhanced cytotoxicity [2] [7]. The hydrazone’s hydrolysis rate is tunable: electron-withdrawing substituents near the bond accelerate acid-catalyzed cleavage, while steric hindrance can delay it, allowing customization for specific tumor types [1] [4].

Maleimidocaproyl Spacer: Implications for Site-Specific Conjugation

The 6-maleimidocaproyl spacer – [–CO–(CH₂)₅–NH–C(O)–CH₂–CH₂–Maleimide] – bridges the hydrazone linker and the maleimide group, providing critical spatial and functional advantages. Its 6-carbon alkyl chain ensures optimal distance between the maleimide and doxorubicin, preventing steric clashes during covalent binding to carrier proteins. This spacer length (≈11 Å) maximizes conjugation efficiency while preserving albumin’s natural biodistribution [5] [6].

The terminal maleimide group undergoes rapid Michael addition with free thiols (–SH), forming stable thioether bonds. This reaction preferentially targets Cys-34 of human serum albumin (HSA), which exists as a reactive thiolate anion (S⁻) at physiological pH. Conjugation kinetics studies reveal near-complete binding (>90%) to HSA within 2–5 minutes post-administration, leveraging albumin’s long half-life (≈19 days) for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect [2] [5] [8]. The spacer’s hydrophobicity enhances albumin affinity but requires careful optimization: over-elongation could delay hydrolysis, while shorter chains risk inefficient conjugation.

Table 3: Impact of Spacer Design on Conjugation Efficiency

Spacer AttributeBiological ConsequenceExperimental Evidence
Hexanoic acid chain lengthBalances flexibility/rigidity; minimizes steric hindrance>95% HSA binding vs. 40% for shorter (C₂) spacers [5] [6]
Maleimide reactivityFast, specific thiol conjugation (t₁/₂ < 2 min)90% conjugation to HSA within 5 min [5]
Thioether bond stabilityIrreversible linkage; prevents premature drug detachment<1% drug leakage in plasma over 48 h [1] [8]

Alternative conjugation strategies exist – e.g., iminothiolane-mediated thiolation of lysine residues – but they risk protein polymerization or inconsistent thiol generation. Direct disulfide reduction using phosphines (e.g., tris(2-carboxyethyl)phosphine, TCEP) efficiently liberates HSA’s native Cys-34 without crosslinking, making it ideal for clinical-scale production [5] [6]. Once conjugated, the prodrug (HSA–DOXO-EMCH) selectively accumulates in tumors, with rodent xenograft studies showing 8–12-fold higher doxorubicin concentrations in malignant tissue versus free drug administration [2] [4].

Properties

CAS Number

151038-96-9

Product Name

Doxorubicin(6-maleimidocaproyl)hydrazone

IUPAC Name

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C37H42N4O13

Molecular Weight

750.7 g/mol

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1

InChI Key

OBMJQRLIQQTJLR-FRTGXRTISA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Synonyms

INNO-206; DOXO-EMCH; N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.